Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-component reactions . These reactions are often carried out under solvent-free conditions, which can lead to decreased reaction time, increased yields, and easy work-up .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, “Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate”, it is known to be a solid and its molecular weight is 228.2 .Scientific Research Applications
Chemoenzymatic Synthesis
Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate has been explored in chemoenzymatic synthesis. For example, its reduction with immobilized baker's yeast was studied to yield anti-2R,3R-dihydroxy ester with high diastereoselectivity and enantioselectivity. This process is an example of utilizing biological systems for chemical synthesis (Fadnavis, Vadivel, & Sharfuddin, 1999).
Development of Chiral Intermediates
The compound has also been involved in the development of chiral intermediates. A ketoreductase (KRED) was used to transform related compounds into chiral alcohols, demonstrating its potential in producing chiral intermediates for pharmaceutical applications (Guo et al., 2017).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Research has been conducted on the cyclization of compounds like this compound to produce quinolin-8-ols and tetrahydroquinolin-8-ols, indicating its utility in creating complex organic structures (Uchiyama et al., 1998).
Investigation of Polymorphism
This compound has also been studied in the context of pharmaceutical polymorphism. Research focused on characterizing different polymorphic forms using spectroscopic and diffractometric techniques, which is crucial in drug development for understanding the properties of drug substances (Vogt et al., 2013).
Synthesis of Cyanopyrromethene–BF2 Complexes
In another study, this compound was used in the synthesis of cyanopyrromethene–BF2 complexes, which have potential applications in areas like laser technology (Sathyamoorthi et al., 1994).
Synthesis of Trifluoromethyl Heterocycles
The compound has been used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating its versatility in organic synthesis (Honey et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOIJGNDUCEXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645619 |
Source
|
Record name | Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-12-3 |
Source
|
Record name | Ethyl 2,4-difluoro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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